molecular formula C11H13NO B3383196 1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one CAS No. 39788-41-5

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one

Cat. No. B3383196
CAS RN: 39788-41-5
M. Wt: 175.23 g/mol
InChI Key: VXTRUHWTBSSGTI-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one is a chemical compound with the molecular formula C11H13NO. It has a molecular weight of 175.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,3,5,6-tetrahydro-3-benzazocin-4 (1H)-one . The InChI code is 1S/C11H13NO/c13-11-6-5-9-3-1-2-4-10(9)7-8-12-11/h1-4H,5-8H2,(H,12,13) and the InChI key is VXTRUHWTBSSGTI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word 'Warning’ . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

2,3,5,6-tetrahydro-1H-3-benzazocin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-5-9-3-1-2-4-10(9)7-8-12-11/h1-4H,5-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTRUHWTBSSGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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